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molecular formula C13H19NO6 B8416279 2-(2,2-Diethoxy-ethoxy)-1-methoxy-4-nitro-benzene

2-(2,2-Diethoxy-ethoxy)-1-methoxy-4-nitro-benzene

Cat. No. B8416279
M. Wt: 285.29 g/mol
InChI Key: HAYYIWQFNVTFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759379B2

Procedure details

A suspension of 7.50 g 2-methoxy-5-nitro-phenol, 9.61 g 2-bromo-1,1-diethoxy-ethane and 15.89 g cesium carbonate in 75 ml N,N-dimethylformamide was stirred at 100° C. for 4 hours. After cooling to room temperature the reaction mixture was treated with an aqueous 1% solution of sodium hydroxide and extracted twice with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate. After filtration and concentration of the solvent under reduced pressure the residue was dissolved in a mixture of ethyl acetate and n-heptane. After removal of the ethyl acetate under reduced pressure the resulting residue was filtered off and the clear solution concentrated under reduced pressure. The residue was directly subjected to the subsequent reaction without further purification. Yield: 9.45 g
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
9.61 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15.89 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[OH:12].Br[CH2:14][CH:15]([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18].C(=O)([O-])[O-].[Cs+].[Cs+].[OH-].[Na+]>CN(C)C=O>[CH2:17]([O:16][CH:15]([O:19][CH2:20][CH3:21])[CH2:14][O:12][C:4]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[CH3:18] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
9.61 g
Type
reactant
Smiles
BrCC(OCC)OCC
Name
cesium carbonate
Quantity
15.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration of the solvent under reduced pressure the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a mixture of ethyl acetate and n-heptane
CUSTOM
Type
CUSTOM
Details
After removal of the ethyl acetate under reduced pressure the resulting residue
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the clear solution concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was directly subjected to the subsequent reaction without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OC(COC1=C(C=CC(=C1)[N+](=O)[O-])OC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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